

Application Notes and Protocols for Sodium Thiosulfate-Based Gold Extraction in Research

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Compound of Interest

Compound Name: Sodium thiosulfate pentahydrate

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These application notes provide a comprehensive overview and detailed protocols for the use of sodium thiosulfate as a lixiviant for gold extraction in a research setting. This document outlines the fundamental principles, key chemical reactions, and experimental methodologies for laboratory-scale gold leaching experiments. The information is intended to guide researchers in developing and optimizing thiosulfate-based leaching systems as a less toxic alternative to traditional cyanidation.

Core Principles of Thiosulfate Leaching

The dissolution of gold in a thiosulfate solution is an electrochemical process that relies on an oxidant and a complexing agent. Unlike cyanidation, which is highly toxic, thiosulfate leaching is considered a more environmentally benign alternative. The overall process is influenced by several key factors, including pH, temperature, and the presence of catalysts.

The primary chemical reaction involves the oxidation of metallic gold (Au) to gold(I) (Au^+), which is then complexed by thiosulfate ions ($\text{S}_2\text{O}_3^{2-}$) to form the stable aurothiosulfate complex, $[\text{Au}(\text{S}_2\text{O}_3)_2]^{3-}$.^{[1][2]} The process is significantly slower in the absence of a suitable oxidant.^{[3][4]}

In research applications, the copper-ammonia system is frequently employed to catalyze this reaction.^{[3][4][5]} Copper(II) ions, stabilized by ammonia as the cupric tetraammine complex ($[\text{Cu}(\text{NH}_3)_4]^{2+}$), act as the primary oxidant for gold.^{[1][5][6]} Ammonia also plays a crucial role in

maintaining an alkaline pH, which is necessary to prevent the decomposition of thiosulfate, and it helps to stabilize the cupric ions.[3][6]

Recent research has also explored other additives and systems to enhance efficiency and address challenges such as high thiosulfate consumption. For instance, glycine has been investigated as a stabilizing agent for cupric ions, offering comparable gold recovery rates to the ammonia system.[6]

Experimental Protocols

The following protocols provide a generalized framework for conducting laboratory-scale gold leaching experiments using a sodium thiosulfate-based lixiviant. Researchers should note that optimal conditions are highly dependent on the specific ore or material being treated and should be determined through systematic optimization studies.

Protocol 1: Standard Copper-Ammonia-Thiosulfate Leaching

This protocol details a standard batch leaching experiment for a gold-bearing ore sample.

Materials and Reagents:

- Gold-bearing ore, crushed and ground to a desired particle size (e.g., $<75\ \mu\text{m}$)[7]
- **Sodium thiosulfate pentahydrate** ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)[7]
- Ammonia solution ($\text{NH}_3 \cdot \text{H}_2\text{O}$)[7]
- Deionized water
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment[7]
- Leaching vessel (e.g., baffled reactor, stirred tank)[7]
- Overhead stirrer with speed control[7]

- pH meter
- Filtration apparatus[7]
- Analytical instrumentation for gold quantification (e.g., Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS))[1][5][7]

Procedure:

- Ore Preparation: Prepare a representative sample of the gold-bearing ore by crushing and grinding it to the desired particle size. A finer particle size generally increases the surface area available for leaching and can improve gold recovery.[5]
- Lixiviant Preparation: Prepare the leaching solution by dissolving the required amounts of sodium thiosulfate, copper sulfate, and ammonia in deionized water to achieve the desired concentrations. The pH of the solution should be adjusted to the target range, typically between 9 and 10.5.[5][7]
- Leaching:
 - Place a known mass of the prepared ore into the leaching vessel to achieve the desired pulp density (solid-to-liquid ratio).[3][7]
 - Add the prepared lixiviant to the vessel.
 - Commence agitation at a constant rate (e.g., 350-400 rpm) to ensure the ore particles remain suspended in the solution.[5][7]
 - Maintain a constant temperature using a water bath or other temperature control system. [5]
- Sampling and Analysis:
 - Withdraw slurry samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).[1][7]
 - Immediately filter the samples to separate the pregnant leach solution from the solid residue.[5][7]

- Analyze the gold concentration in the pregnant leach solution using AAS or ICP-MS to determine the leaching kinetics.[\[1\]](#)[\[5\]](#)
- The final solid residue should also be analyzed for remaining gold to calculate the overall extraction efficiency.[\[1\]](#)

Protocol 2: Thiosulfate-Glycine Leaching

This protocol outlines a leaching experiment using glycine as an alternative to ammonia for stabilizing copper ions.

Materials and Reagents:

- All materials from Protocol 1, with the exception of ammonia solution.
- Glycine ($\text{C}_2\text{H}_5\text{NO}_2$)

Procedure:

- Ore Preparation: Follow the same ore preparation steps as in Protocol 1.
- Lixiviant Preparation: Prepare the leaching solution by dissolving sodium thiosulfate, copper sulfate, and glycine in deionized water to the desired concentrations. Adjust the pH to the target value, for example, 9.3.[\[6\]](#)
- Leaching: Follow the same leaching procedure as in Protocol 1, adjusting the temperature as required by the experimental design (e.g., 60°C).[\[6\]](#)
- Sampling and Analysis: Follow the same sampling and analysis procedure as in Protocol 1.

Quantitative Data Presentation

The following tables summarize quantitative data from various research studies on thiosulfate-based gold leaching.

Table 1: Gold Extraction under Various Leaching Conditions

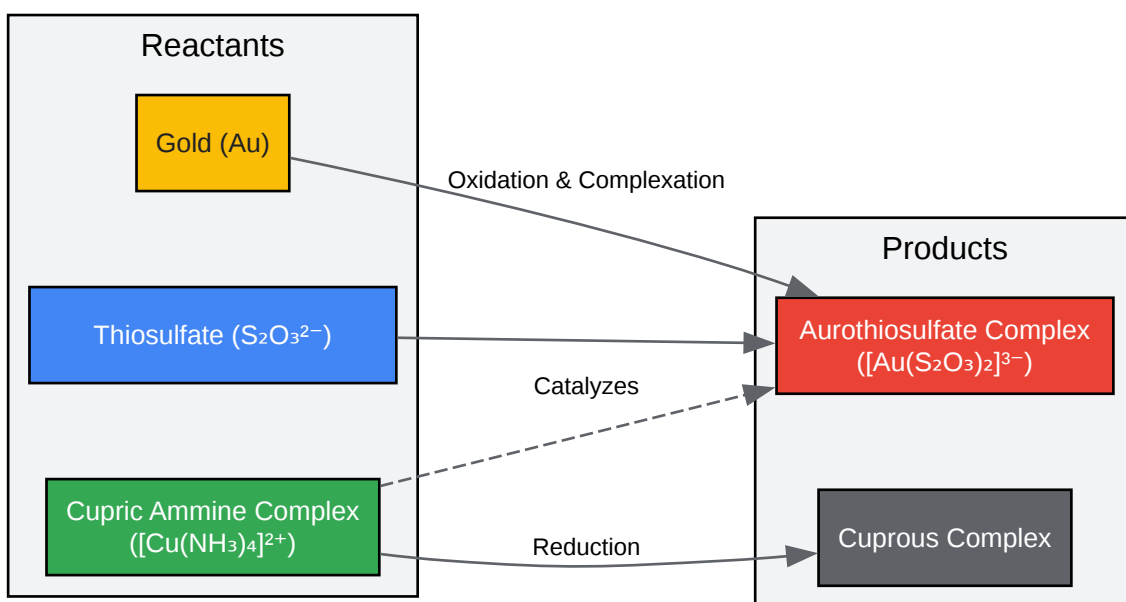
Lixiviant System	Thiosulfate Conc. (M)	Copper Conc. (mM)	Ammonia/Glycine Conc. (M)	Temp. (°C)	Time (h)	Gold Extraction (%)	Reference
Copper-Ammonia - Thiosulfate	1	10	1 (Ammonia)	Ambient	24	>99	[3]
Copper-Ammonia - Thiosulfate	0.5	25	0.5 (Ammonia)	Ambient	24	~62	[8]
Copper-Ammonia - Thiosulfate	0.7	5	20% v/v (Ammonia solution)	Ambient	6	40	[6]
Copper-Ammonia - Thiosulfate	0.7	2	20% v/v (Ammonia solution)	60	6	58	[6]
Thiosulfate-Glycine-Copper	0.7	5	1.75 (Glycine)	60	6	89.3	[6]
Copper-Ammonia - Thiosulfate	0.5	45	0.5 (Ammonia)	Ambient	6	93.7	[9]

Table 2: Influence of Key Parameters on Gold Extraction

Parameter Varied	Range	Effect on Gold Extraction	Reference
Ammonia Concentration	0.1 M - 3 M	Increased extraction with increasing concentration up to a certain point.	[3]
Copper (II) Ion Concentration	0 M - 0.1 M	Essential for leaching; extraction increases with concentration up to an optimal point, after which it can decrease.	[3][9]
pH	9.3 - 10.5	Higher pH can favor gold dissolution but also affects thiosulfate stability.	[6]
Temperature	20°C - 60°C	Increased temperature generally enhances gold recovery.	[6]
Glycine Concentration	0.3 M - 1.75 M	Higher glycine concentration led to increased gold recovery.	[6]

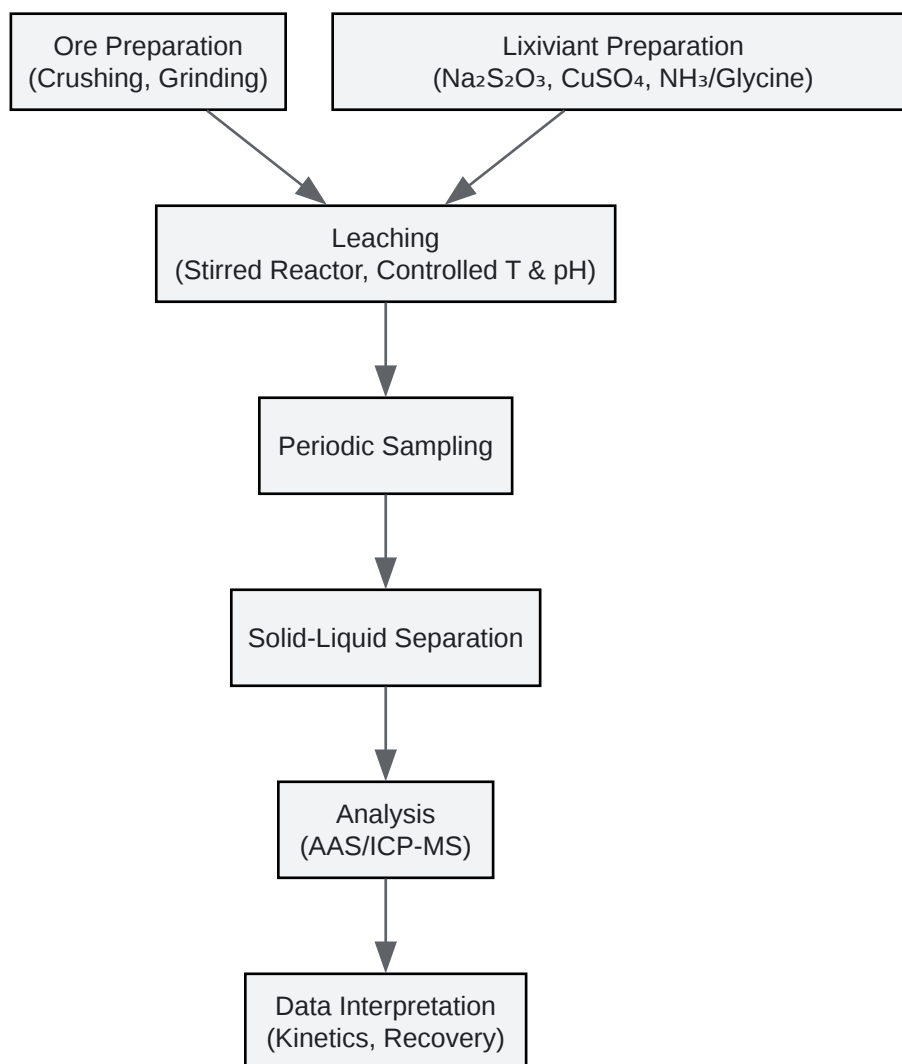
Visualizations

The following diagrams illustrate the key chemical pathways and a generalized experimental workflow for thiosulfate-based gold leaching.



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Caption: Chemical pathway for copper-ammonia catalyzed thiosulfate leaching of gold.



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Caption: Generalized experimental workflow for laboratory-scale gold leaching.

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